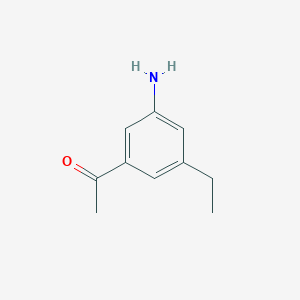
Bis(dichlorophosphanyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(dichlorophosphino)methylamine is an organophosphorus compound with the molecular formula CH₃Cl₄NP₂. It is a versatile reagent used in various chemical reactions and has significant applications in scientific research and industry. The compound is characterized by the presence of two dichlorophosphino groups attached to a central nitrogen atom, making it a valuable intermediate in the synthesis of other organophosphorus compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(dichlorophosphino)methylamine can be synthesized through the reaction of phosphorus trichloride with methylamine. The reaction typically involves the use of an inert solvent such as diethyl ether and is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus-chlorine bonds. The reaction proceeds as follows:
[ \text{PCl}_3 + \text{CH}_3\text{NH}_2 \rightarrow (\text{Cl}_2\text{P})_2\text{NCH}_3 ]
The product is then purified by distillation or recrystallization to obtain bis(dichlorophosphino)methylamine in high purity .
Industrial Production Methods
In an industrial setting, the production of bis(dichlorophosphino)methylamine involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Bis(dichlorophosphino)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert bis(dichlorophosphino)methylamine to phosphine derivatives.
Substitution: The chlorine atoms in the dichlorophosphino groups can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed under anhydrous conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphines depending on the nucleophile used.
Scientific Research Applications
Bis(dichlorophosphino)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological phosphorus metabolism.
Medicine: Research into potential therapeutic applications, such as inhibitors of specific enzymes.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism by which bis(dichlorophosphino)methylamine exerts its effects involves the interaction of its phosphorus atoms with various molecular targets. The compound can coordinate with metal ions, forming stable complexes that are useful in catalysis and other chemical processes. The dichlorophosphino groups can also participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(dichlorophosphino)ethane
- 1,2-Bis(dichlorophosphino)benzene
- 1,2-Bis(dimethylphosphino)ethane
Uniqueness
Bis(dichlorophosphino)methylamine is unique due to its specific structure, which allows for the formation of stable complexes with a variety of metal ions. This property makes it particularly valuable in coordination chemistry and catalysis. Additionally, the presence of two dichlorophosphino groups provides multiple sites for chemical modification, enhancing its versatility as a reagent .
Properties
Molecular Formula |
CH3Cl4NP2 |
|---|---|
Molecular Weight |
232.8 g/mol |
IUPAC Name |
bis(dichlorophosphanyl)methanamine |
InChI |
InChI=1S/CH3Cl4NP2/c2-7(3)1(6)8(4)5/h1H,6H2 |
InChI Key |
HGNNWUQUSRUPTC-UHFFFAOYSA-N |
Canonical SMILES |
C(N)(P(Cl)Cl)P(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13976605.png)
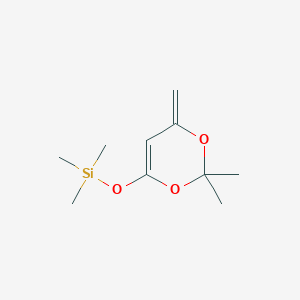
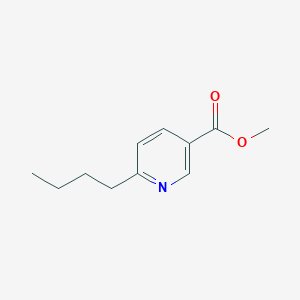
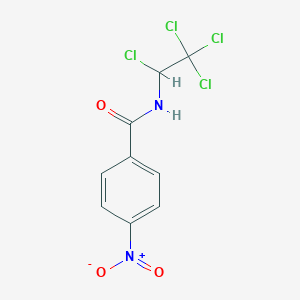
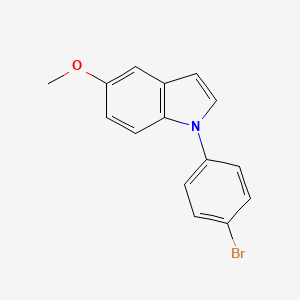
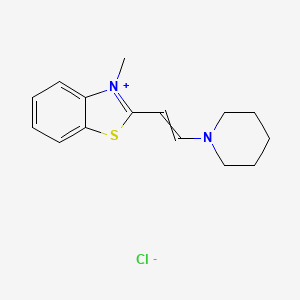
![Pyrimido[5,4-F][1,4]oxazepine](/img/structure/B13976656.png)
![4-Bromo-3-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B13976664.png)
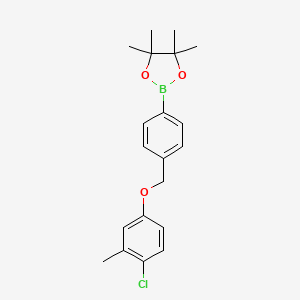

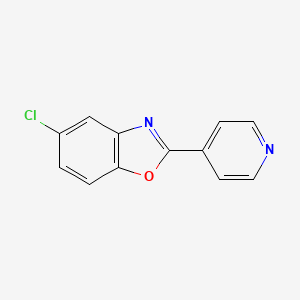
![4-(Benzo[d]thiazol-2-yl)phenylboronic acid](/img/structure/B13976681.png)
